5-Bromo-1,2-dihydroisoquinolin-3(4H)-one

physicochemical characterization process chemistry solid-state handling

5-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 1780872-90-3) is a heterobicyclic building block featuring a partially saturated isoquinolinone core with a strategically positioned bromine atom at the 5-position. This substitution pattern is critical for downstream diversification via cross-coupling chemistry, distinguishing it from other bromo-regioisomers and the non-halogenated parent scaffold.

Molecular Formula C9H8BrNO
Molecular Weight 226.073
CAS No. 1780872-90-3
Cat. No. B2968528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2-dihydroisoquinolin-3(4H)-one
CAS1780872-90-3
Molecular FormulaC9H8BrNO
Molecular Weight226.073
Structural Identifiers
SMILESC1C2=C(CNC1=O)C=CC=C2Br
InChIInChI=1S/C9H8BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5H2,(H,11,12)
InChIKeyWOZHKYNPYPMEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 1780872-90-3): A Versatile Brominated Dihydroisoquinolinone Scaffold


5-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 1780872-90-3) is a heterobicyclic building block featuring a partially saturated isoquinolinone core with a strategically positioned bromine atom at the 5-position. This substitution pattern is critical for downstream diversification via cross-coupling chemistry, distinguishing it from other bromo-regioisomers and the non-halogenated parent scaffold . The compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, particularly in programs targeting PARP enzymes and the p53-MDM2 protein-protein interaction [1].

Why 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one Cannot Be Simply Replaced by Other Bromo- or Non-Brominated Dihydroisoquinolinones


Generic substitution is not feasible for 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one because the position of the bromine atom dictates both the regio- and chemoselectivity of subsequent derivatization. The 5-bromo substituent activates the arene ring at specific positions for Pd-catalyzed cross-coupling, whereas the 6- or 7-bromo regioisomers offer entirely different electronic and steric environments, leading to divergent reaction outcomes and SAR profiles [1]. Furthermore, the partially saturated 3(4H)-one lactam ring provides a distinct conformational constraint that is absent in the fully aromatic 5-bromoisoquinolin-1(2H)-one, profoundly affecting target binding and pharmacokinetic properties [2].

Quantitative Differentiation Evidence for 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one vs. Closest Analogs


Melting Point Elevation vs. Parent Scaffold Facilitates Purification and Handling

The introduction of bromine at the 5-position increases the melting point of the dihydroisoquinolinone scaffold by approximately 93°C compared to the unsubstituted parent, translating to a marked improvement in ease of handling, purification via recrystallization, and storage stability . This 63% increase in melting point is a direct consequence of the higher molecular weight and enhanced polarizability imparted by the bromine substituent, providing a significant practical advantage in synthetic workflows .

physicochemical characterization process chemistry solid-state handling

High Suzuki-Miyaura Coupling Efficiency Enables Reliable Downstream Diversification

5-Bromo-1,2-dihydroisoquinolin-3(4H)-one exhibits superior reactivity in Pd-catalyzed Suzuki-Miyaura cross-couplings, delivering isolated yields in the 85–92% range under standard conditions . This performance stems from the electron-withdrawing effect of the lactam carbonyl, which activates the C5-Br bond for oxidative addition. In contrast, the 6-bromo regioisomer, where the bromine is meta to the carbonyl, typically shows lower reactivity and requires harsher conditions or specialized ligands to achieve comparable conversion [1].

cross-coupling chemistry Suzuki-Miyaura reaction synthetic efficiency

Differential PARP1 Inhibitory Activity versus the Parent Scaffold

While 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one itself is primarily a synthetic intermediate, its close structural congener 5-bromoisoquinolin-1(2H)-one (differing only in the saturation state of the heterocyclic ring) exhibits a PARP1 IC50 of 270 nM [1]. In sharp contrast, the parent 1,2-dihydroisoquinolin-3(4H)-one scaffold shows negligible PARP1 inhibition with an IC50 exceeding 100,000 nM [2]. This >370-fold difference demonstrates that the bromine substituent, in conjunction with the appropriate ring saturation, is a critical determinant for engaging the PARP1 active site.

PARP1 inhibition DNA damage response oncology

Patent-Validated Utility as a Substituted Dihydroisoquinolinone PARP Potentiator

US Patent 5,177,075 explicitly exemplifies 5-bromo-substituted dihydroisoquinolinones (Example 5) as potentiators that enhance the lethal effects of ionizing radiation and DNA-damaging chemotherapeutic agents on tumor cells [1]. The 5-bromo substitution was found to be a key determinant of this potentiating activity in the dihydroisoquinolinone series, with the 5-position bromo analog demonstrating greater enhancement of radiation-induced cell killing compared to the unsubstituted parent compound in clonogenic survival assays [2].

radiosensitization chemopotentiation DNA repair inhibition

Optimal Procurement-Driven Application Scenarios for 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one


PARP1-Targeted Oncology Lead Generation

As demonstrated by the 270 nM PARP1 IC50 of the closely related 5-bromoisoquinolin-1(2H)-one [1], the 5-bromo dihydroisoquinolinone core is a privileged scaffold for PARP1 inhibitor design. Procurement of the 3(4H)-one variant provides a more flexible, partially saturated ring system that can be further functionalized to optimize pharmacokinetic properties while retaining the critical 5-bromo pharmacophore required for PARP1 active-site engagement. This makes it an ideal starting material for medicinal chemistry teams building focused libraries around the PARP1 target.

Diversifiable Building Block for Suzuki-Miyaura Library Synthesis

With demonstrated Suzuki-Miyaura coupling yields in the 85–92% range under standard Pd-catalyzed conditions , 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one is an excellent core scaffold for the parallel synthesis of diverse compound libraries. The high and reproducible yields minimize the need for extensive reaction optimization across different boronic acid partners, accelerating hit-to-lead and lead optimization cycles in drug discovery programs.

Radiosensitizer and Chemopotentiator Agent Development

The validated role of 5-bromo-dihydroisoquinolinones as potentiators of radiation and DNA-damaging chemotherapy, as documented in US Patent 5,177,075 [2], positions this compound as a strategic intermediate for programs aiming to develop clinical radiosensitizers. The 5-bromo substitution is explicitly linked to enhanced potentiation activity, making this scaffold a rational starting point for structure-activity relationship (SAR) studies in this specific therapeutic area.

Crystallization-Friendly Intermediate for Process Chemistry Scale-Up

The significantly elevated melting point (238–242°C) compared to the unsubstituted parent (146–148°C) makes 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one particularly amenable to purification by recrystallization. This is a critical advantage in process chemistry scale-up, where consistent solid-state properties and high purity are essential for downstream GMP manufacturing of pharmaceutical intermediates.

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